molecular formula C14H18N4O5 B021390 (6E)-6-(phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,5-pentol CAS No. 881180-23-0

(6E)-6-(phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,5-pentol

Cat. No. B021390
M. Wt: 322.32 g/mol
InChI Key: PPCQJKUJOONNDF-OMCISZLKSA-N
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Description

Synthesis Analysis

The synthesis of phthalazine derivatives involves the reaction of 1-hydrazino-4-phenylphthalazine with aldohexoses and 6-deoxyaldohexoses, leading to the formation of aldehydo-sugar hydrazones or triazolophthalazines. These compounds can further undergo catalytic dehydrogenation to form colorless triazolophthalazines, characterized as their O-acetyl derivatives. This process demonstrates the versatility of phthalazine chemistry and the ability to derive various functionalized compounds from a common precursor (Shaban & Taha, 1989).

Molecular Structure Analysis

The molecular structure of phthalazine derivatives has been elucidated through various spectral properties, including X-ray diffraction. For example, the structure of tetrahydrospiropyrrolophthalazines was determined, showcasing the intricate arrangement of atoms and the spatial orientation of the molecule, highlighting the complexity and diversity of phthalazine-based compounds (Sukhotin et al., 2005).

Chemical Reactions and Properties

Phthalazine derivatives undergo a range of chemical reactions, including 1,3-dipolar cycloadditions, demonstrating their reactivity and the possibility of generating structurally diverse compounds. Such reactions are pivotal for expanding the utility of phthalazine derivatives in chemical syntheses and applications (Sukhotin et al., 2005).

Scientific Research Applications

Heterocyclic Compounds and Phthalazine Derivatives

Biological Significance of Heterocyclic Compounds

Heterocyclic compounds, including phthalazine derivatives, play a critical role in medicinal chemistry due to their extensive range of biological activities. For example, triazine and its analogs demonstrate a wide spectrum of pharmacological effects, such as antibacterial, antifungal, anticancer, and antiviral activities, highlighting the potential of heterocyclic compounds in drug development (Verma, Sinha, & Bansal, 2019). Similarly, the diverse synthetic routes for phthalazine derivatives suggest their utility as building blocks in creating new molecules with desired pharmacological responses (Singh & Kumar, 2019).

Application in Material Science

Heterocyclic compounds like Hexaazatriphenylene (HAT) derivatives, including those related to phthalazine, are used in a variety of applications, such as semiconductors, sensors, and energy storage. This underscores the versatility of heterocyclic compounds in both biological and material science applications (Segura, Juárez, Ramos, & Seoane, 2015).

Environmental Considerations and Health Risks

The widespread use and environmental persistence of phthalate compounds, including phthalazine derivatives, pose significant health risks. Research on the toxicology and environmental impact of phthalates emphasizes the need for careful management and potential substitution with less harmful alternatives. The potential for phthalates to disrupt endocrine function and contribute to developmental and reproductive toxicity highlights the importance of understanding the biological activities of these compounds and their derivatives (Sedha, Lee, Singh, Kumar, Jain, Ahmad, Bin Jardan, Sonwal, Shukla, Simal-Gándara, Xiao, Huh, Young‐Kyu Han, & Bajpai, 2021).

properties

IUPAC Name

(6E)-6-(phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O5/c19-7-11(21)13(23)12(22)10(20)6-16-18-14-9-4-2-1-3-8(9)5-15-17-14/h1-6,10-13,19-23H,7H2,(H,17,18)/b16-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCQJKUJOONNDF-OMCISZLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2NN=CC(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=NN=C2N/N=C/C(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512560
Record name (6E)-6-[2-(Phthalazin-1-yl)hydrazinylidene]hexane-1,2,3,4,5-pentol (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6E)-6-(phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,5-pentol

CAS RN

881180-23-0
Record name (6E)-6-[2-(Phthalazin-1-yl)hydrazinylidene]hexane-1,2,3,4,5-pentol (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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